molecular formula C38H22N6O6 B5035629 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide)

2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide)

Cat. No. B5035629
M. Wt: 658.6 g/mol
InChI Key: KORLYNSYSZHPIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide), also known as NDI, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. NDI is a versatile compound that can be synthesized using different methods, and its unique chemical structure allows for a wide range of applications in different fields, including materials science, drug discovery, and biochemistry.

Mechanism of Action

2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide)'s mechanism of action is not well understood, but it is believed to act as a potent inhibitor of certain enzymes involved in cellular metabolism. 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide) has been shown to bind to the active site of these enzymes, preventing them from carrying out their normal function.
Biochemical and Physiological Effects:
2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide) has been shown to have several biochemical and physiological effects, including the inhibition of certain enzymes involved in cellular metabolism, the induction of apoptosis in cancer cells, and the modulation of immune system function. However, further studies are needed to fully understand the biochemical and physiological effects of 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide).

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide) is its versatility, which allows for a wide range of applications in different fields. 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide)-based materials have been shown to exhibit excellent photophysical properties, making them promising candidates for advanced electronic devices. However, one of the limitations of 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide) is its relatively high cost, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide), including the development of new synthesis methods to improve the yield and purity of the compound, the investigation of its mechanism of action in different cellular pathways, and the exploration of its potential applications in drug discovery and materials science. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide) and its potential side effects.

Synthesis Methods

2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide) can be synthesized using different methods, including the reaction of 2,3-pyridine dicarboxylic acid with phthalic anhydride in the presence of a catalyst such as sulfuric acid or acetic anhydride. The resulting product is then treated with an amine such as 2-aminopyridine to form 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide). Alternatively, 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide) can be synthesized using a one-pot reaction of phthalic anhydride, 2-aminopyridine, and naphthalene-1,5-diamine in the presence of a catalyst such as sulfuric acid or acetic anhydride.

Scientific Research Applications

2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide) has been extensively studied for its potential applications in materials science, including the development of organic semiconductors, solar cells, and light-emitting diodes. 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide)-based materials have been shown to exhibit high charge carrier mobility, good thermal stability, and excellent photophysical properties, making them promising candidates for advanced electronic devices.

properties

IUPAC Name

2-[5-[1,3-dioxo-5-(pyridin-2-ylcarbamoyl)isoindol-2-yl]naphthalen-1-yl]-1,3-dioxo-N-pyridin-2-ylisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H22N6O6/c45-33(41-31-11-1-3-17-39-31)21-13-15-25-27(19-21)37(49)43(35(25)47)29-9-5-8-24-23(29)7-6-10-30(24)44-36(48)26-16-14-22(20-28(26)38(44)50)34(46)42-32-12-2-4-18-40-32/h1-20H,(H,39,41,45)(H,40,42,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORLYNSYSZHPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC5=C4C=CC=C5N6C(=O)C7=C(C6=O)C=C(C=C7)C(=O)NC8=CC=CC=N8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H22N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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